(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a thiadiazole ring and a piperidine moiety
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The thiadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the thiadiazole ring is particularly significant due to its ability to interact with various biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is often introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The methylsulfonyl group can further influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
- 5-Methyl-1,3,4-thiadiazol-2-ol
- (4-Methyl-1,2,3-thiadiazol-5-yl)amine
Uniqueness
Compared to similar compounds, (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of both the thiadiazole and piperidine rings, which confer distinct chemical and biological properties. The methylsulfonyl group further enhances its potential as a versatile scaffold in drug design and material science.
This compound’s combination of structural features makes it a valuable subject of study in various scientific fields, offering opportunities for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-7-9(17-12-11-7)10(14)13-5-3-8(4-6-13)18(2,15)16/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPGGGBGACWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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